2-[(4-Bromophenyl)thio]acetamide
Description
Contextualization within the Landscape of Thioacetamide (B46855) Derivatives
Thioacetamides are a class of organosulfur compounds characterized by the CH₃C(S)NH₂ functional group. smolecule.comevitachem.com They are thioamides, where a sulfur atom replaces the oxygen of an amide. This substitution imparts unique chemical properties, including different reactivity profiles and geometric parameters compared to their amide counterparts. evitachem.com The C-S bond in thioamides is weaker than the C=O bond in amides, and they possess distinct spectroscopic signatures. evitachem.com
Thioacetamide itself is a well-known compound, historically used in qualitative inorganic analysis as a source of sulfide (B99878) ions. smolecule.comevitachem.com In biomedical research, it is frequently used to induce liver damage in animal models to study fibrosis and cirrhosis. smolecule.comnih.gov
The derivatives of thioacetamide, such as 2-[(4-Bromophenyl)thio]acetamide, are a significant area of research. Scientists synthesize these more complex molecules to explore a wide range of biological activities. These derivatives are investigated for numerous applications, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For example, recent studies have focused on thioacetamide derivatives as potential algicides to control harmful cyanobacterial blooms. sigmaaldrich.com
Significance of Bromophenyl Thioether Linkages in Chemical Design
The this compound molecule contains two key features that are highly relevant in medicinal chemistry: a thioether linkage and a bromophenyl group.
Thioether Linkage: The thioether (sulfide) group is an important pharmacophore in drug design. The sulfur atom can participate in hydrogen bonding, enhancing the interaction between a drug molecule and its biological target. sigmaaldrich.com Thioether-containing compounds are explored for a variety of therapeutic applications, including as anticancer agents. nih.gov The presence of the thioether linkage provides a flexible yet stable connection between the phenyl ring and the acetamide (B32628) moiety, which can be crucial for orienting the molecule correctly within a receptor's binding site.
Bromophenyl Group: The inclusion of a bromine atom on the phenyl ring is also a common strategy in medicinal chemistry. Halogens, like bromine, can alter a molecule's physical and chemical properties, such as its lipophilicity (ability to dissolve in fats and lipids), which affects how a drug is absorbed, distributed, and metabolized in the body. The bromine atom can also form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a molecule to its target protein. The "4-bromophenyl" fragment is a common starting material or intermediate in the synthesis of various biologically active compounds, including those with antimicrobial and anticancer properties. nih.govorgsyn.org
Overview of Academic Research Trajectories for Thioacetamide Compounds
Academic research into thioacetamide and its derivatives has followed several promising trajectories, primarily driven by the search for new therapeutic agents. The core thioacetamide structure serves as a scaffold that can be modified to create large libraries of compounds for biological screening.
Key research areas include:
Anticancer Agents: A significant amount of research has been dedicated to synthesizing and evaluating thioacetamide derivatives for their potential to fight cancer. nih.gov For instance, derivatives incorporating a thiazole (B1198619) ring, which can be synthesized from precursors like 4-(4-bromophenyl)thiazol-2-amine, have been shown to be active against cancer cell lines such as MCF7 (human breast adenocarcinoma). nih.govorgsyn.org
Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial compounds. Thioacetamide derivatives have demonstrated promising activity against various bacterial and fungal strains. nih.govorgsyn.org The structural features of these molecules allow for interactions with microbial targets that may differ from existing drugs.
Enzyme Inhibitors: Specific thioacetamide derivatives are designed to inhibit enzymes involved in disease processes. For example, some have been investigated as potential xanthine (B1682287) oxidase inhibitors. researchgate.net
Heterocyclic Synthesis: Thioacetamide and its derivatives are valuable starting materials in the synthesis of various heterocyclic compounds, such as thiazoles. researchgate.netorgsyn.org These heterocyclic systems are themselves privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. sigmaaldrich.comorgsyn.org
The general trend in this field is to use simple thioacetamides as building blocks for creating more complex molecules with tailored biological activities. The research often involves a multidisciplinary approach combining organic synthesis, biological evaluation, and computational modeling to understand the structure-activity relationships and to design more potent and selective compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRZFAWSQOJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366962 | |
| Record name | 2-[(4-bromophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30243-07-3 | |
| Record name | 2-[(4-bromophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 4 Bromophenyl Thio Acetamide and Analogous Structures
Direct Synthesis Approaches
Direct synthesis methods offer a streamlined pathway to 2-[(4-bromophenyl)thio]acetamide and related structures, often involving the formation of the key thioether linkage in a single, efficient step.
Alkylation Reactions Employing Alpha-Haloacetamides
A prominent and widely utilized method for the synthesis of this compound involves the alkylation of 4-bromothiophenol (B107966) with an α-haloacetamide, most commonly 2-chloroacetamide (B119443). chemicalbook.comnih.govnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to facilitate the deprotonation of the thiol, thereby generating a more nucleophilic thiolate anion.
The general reaction is as follows:
Br-C₆H₄-SH + Cl-CH₂-CONH₂ → Br-C₆H₄-S-CH₂-CONH₂ + HCl
Various bases and solvent systems can be employed to optimize the reaction conditions. For instance, the reaction of 4-bromoaniline (B143363) with chloroacetyl chloride in dichloromethane (B109758) using triethylamine (B128534) as a base yields N-(4-bromophenyl)-2-chloroacetamide, a key intermediate. chemicalbook.com This intermediate can then react with a suitable sulfur nucleophile.
Research has also explored the use of different α-haloacetamides and substituted thiophenols to generate a library of analogous structures. The reactivity of N-aryl 2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by various nucleophiles, including those containing sulfur. tandfonline.comresearchgate.net
Coupling Reactions Utilizing Thioglycolic Acid Derivatives
An alternative direct approach involves the coupling of a 4-bromophenyl derivative with a thioglycolic acid derivative. Thioglycolic acid (HSCH₂CO₂H) itself, or its amide, can be used in these coupling reactions. wikipedia.orgchemicalbook.com These methods often require a catalyst to facilitate the formation of the carbon-sulfur bond.
For example, the reaction could conceptually proceed by coupling 4-bromobenzoyl chloride with a protected thioglycolic acid amide, followed by deprotection. While direct coupling of thioglycolic acid with an aryl halide is less common, related methodologies provide a basis for such synthetic strategies.
One-Step Synthetic Protocols
The development of one-pot or one-step synthetic protocols is highly desirable for improving efficiency and reducing waste. researchgate.netnih.govrsc.org For the synthesis of related thioether structures, multicomponent reactions have shown promise. For instance, a one-pot, three-component reaction involving a phenacyl bromide, thiosemicarbazide, and a β-dicarbonyl compound can lead to the formation of complex thiazole (B1198619) derivatives. researchgate.net While not a direct synthesis of the target compound, this illustrates the potential for one-pot strategies in constructing similar molecular frameworks.
Ultrasound-Assisted Synthetic Procedures
The application of ultrasound irradiation in organic synthesis has gained significant attention as a green and efficient method. tandfonline.comtandfonline.comresearchgate.netnih.govacs.orgnih.govmdpi.com Sonochemistry can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. tandfonline.commdpi.com
Ultrasound has been successfully employed in the Willgerodt–Kindler reaction for the synthesis of thioacetamides from aryl methyl ketones, amines, and elemental sulfur. tandfonline.comtandfonline.com This non-thermal, solvent-free method offers a rapid and environmentally benign route to various thioacetamides. tandfonline.comtandfonline.com Furthermore, ultrasound has been utilized to promote the synthesis of thioamides from amides using phosphorus pentasulfide, significantly reducing reaction times compared to traditional heating methods. acs.org The synthesis of various triazole-coupled acetamide (B32628) derivatives has also been efficiently achieved using ultrasound, highlighting its broad applicability in synthesizing complex molecules. nih.govnih.gov
Precursor Synthesis and Intermediate Functionalization Routes
In many cases, the synthesis of this compound relies on the initial preparation of key precursors, which are then functionalized to yield the final product.
Preparation of Thioacetamide (B46855) Scaffold Components
The synthesis of the target molecule is intrinsically linked to the availability and preparation of its core components: 4-bromothiophenol and a suitable thioacetamide or haloacetamide precursor.
4-Bromothiophenol: This key starting material can be synthesized through several routes. One common method is the reduction of 4-bromobenzenesulfonyl chloride. chemicalbook.comwikipedia.org Another approach involves the hydrogenation of 4,4'-dibromodiphenyl disulfide. chemicalbook.comwikipedia.org
2-Chloroacetamide and its Derivatives: 2-Chloroacetamide is a crucial reagent for the alkylation of thiols. It can be prepared through the chloroacetylation of the corresponding amine. tandfonline.comresearchgate.net For instance, N-aryl chloroacetamides are synthesized by reacting a substituted aniline (B41778) with chloroacetyl chloride. tandfonline.comresearchgate.net The synthesis of 2-chloroacetamide itself can be achieved through the aminolysis of ethyl chloroacetate (B1199739) with ammonia. youtube.com
The synthesis of N-(4-bromophenyl)-2-chloroacetamide, a direct precursor, is accomplished by reacting 4-bromoaniline with chloroacetyl chloride, often in the presence of a base like triethylamine in a solvent such as dichloromethane. chemicalbook.com This intermediate can then be reacted with a sulfur source to introduce the thioether linkage.
Functionalization Strategies for Bromophenyl Moieties
The incorporation and modification of the 4-bromophenyl group are central to the synthesis of this compound and its derivatives. A primary strategy involves the S-alkylation of 4-bromothiophenol with a suitable 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide. This nucleophilic substitution reaction forms the core thioether linkage of the target molecule.
However, a more elaborate and widely used functionalization strategy involves building heterocyclic systems onto a bromophenyl-containing starting material. A common pathway begins with p-bromoacetophenone, which undergoes a Hantzsch-type thiazole synthesis with thiourea (B124793), often catalyzed by iodine, to yield 4-(4-bromophenyl)thiazol-2-amine. nih.govnih.gov This intermediate serves as a versatile scaffold. The primary amine on the thiazole ring can then be acylated, for instance, with chloroacetyl chloride, to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. nih.gov This chloroacetamide derivative is a key intermediate, allowing for further functionalization through substitution of the chlorine atom with various nucleophiles, such as substituted anilines, to create a diverse library of analogs. nih.gov This multi-step approach demonstrates a powerful strategy where the bromophenyl moiety is integral to the initial scaffold, which is then systematically elaborated. nih.govnih.gov
Optimization of Reaction Conditions and Parameters
The efficiency and outcome of synthesizing this compound and its analogs are highly dependent on the careful optimization of reaction conditions. General frameworks for reaction optimization, which may involve systematically screening variables like catalysts, solvents, and temperature, are crucial for developing robust synthetic methods. nsf.gov
Solvent Systems and Their Influence on Reaction Efficiency
The choice of solvent plays a critical role in reaction efficiency, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. Various solvent systems have been successfully employed in the synthesis of related structures.
Alcohols (Ethanol): Ethanol is frequently used as a solvent, particularly for condensation reactions, such as the formation of thiazole rings from α-bromophenylethanone and thiourea derivatives, where reactions are typically heated at reflux. nih.govgoogle.com It is also used in reactions involving sulfonyl azides. researchgate.net
Aprotic Polar Solvents (DMF, Dioxane): Dimethylformamide (DMF) is effective for nucleophilic substitution reactions, such as the reaction between a benzothiazine derivative and a bromoacetamide using K₂CO₃ as a base. nih.gov Dioxane has been studied in reactions of thioacetamide with N-arylmaleimides, where it was found that the reaction outcome could be directed towards specific products depending on the temperature. researchgate.netmdpi.com
Chlorinated Solvents (Dichloromethane): Dichloromethane is used in coupling reactions, for example, in the synthesis of acetamide thiazole derivatives using a coupling agent. researchgate.netresearchgate.net
Acids (Acetic Acid): In some cases, the solvent can also act as a catalyst or reagent. When the reaction between thioacetamide and N-arylmaleimide is conducted in boiling acetic acid, it leads to the formation of 3,3'-thiobis(1-arylpyrrolidine-2,5-diones) as the major product, a different outcome than when the reaction is performed in dioxane. researchgate.netmdpi.com
Maintaining a consistent solvent system across multiple synthetic steps is often beneficial, as it avoids energy-intensive and wasteful solvent-switching procedures. nih.gov
Catalyst and Base System Investigation (e.g., K₂CO₃, NaH)
The selection of an appropriate catalyst and base system is fundamental to promoting the desired chemical transformations.
Bases: Inorganic bases like potassium carbonate (K₂CO₃) are commonly used to facilitate nucleophilic substitution and condensation reactions. nih.govnih.gov For instance, K₂CO₃ is employed in DMF to promote the N-alkylation of a benzothiazine derivative with a bromoacetamide. nih.gov Organic bases such as triethylamine and 2,6-lutidine are also utilized, often in acylation reactions. nih.govresearchgate.net While not explicitly detailed for the title compound in the provided sources, strong bases like sodium hydride (NaH) are generally used for deprotonating weak acids like thiols to form potent nucleophiles for S-alkylation reactions.
Catalysts: Iodine is a classic catalyst for the Hantzsch thiazole synthesis, effectively promoting the condensation of a ketone (like p-bromoacetophenone) and thiourea to form the thiazole ring. nih.govnih.gov In other contexts, such as the esterification of a carboxylic acid intermediate, strong inorganic acids like sulfuric acid (H₂SO₄) are used in catalytic amounts. google.com
The following table summarizes the catalysts and bases used in the synthesis of analogous structures.
| Catalyst/Base | Role | Reaction Type | Reference |
| Potassium Carbonate (K₂CO₃) | Base | N-Alkylation, Condensation | nih.govnih.gov |
| Iodine (I₂) | Catalyst | Thiazole Synthesis | nih.govnih.gov |
| Triethylamine | Base | Acylation | nih.gov |
| Sulfuric Acid (H₂SO₄) | Catalyst | Esterification | google.com |
| 2,6-Lutidine | Base | Amide Coupling | researchgate.net |
This table is generated based on data from the text.
Temperature and Reaction Time Profiling
Temperature and reaction duration are critical parameters that must be carefully controlled to maximize product yield and minimize the formation of impurities.
Elevated Temperatures: Many of the synthetic steps require heating. Reflux conditions are common, with reaction times varying significantly depending on the specific transformation, from a few hours (2–5 hours) to extended periods (12 hours or more). nih.govnih.govgoogle.com For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide involves refluxing for 2–3 hours, while the subsequent reaction with anilines may require refluxing for 7–8 hours. nih.gov A specific temperature of 100 °C for 120 minutes was used for an N-alkylation reaction in DMF. nih.gov
Room Temperature: Some reactions can proceed efficiently at room temperature, such as the synthesis of intermediate compounds using flash column chromatography for purification, which was conducted over 5 hours at room temperature. nih.gov
Controlled Low Temperatures: Cooling is often necessary during workup procedures to induce precipitation of the product, with ice-cold water being commonly used. nih.govnih.gov
The optimization of these parameters is a balancing act; higher temperatures can increase reaction rates but may also lead to decomposition or the formation of undesired side products.
Synthetic Pathways for Analogs Incorporating the 4-Bromophenylthioacetamide Core
A variety of synthetic routes have been developed to access a wide range of analogs that feature the 4-bromophenylthioacetamide core or related structures. These pathways often involve multi-step sequences that build complexity from relatively simple starting materials.
A prevalent strategy involves the synthesis of thiazole-based analogs. This pathway typically starts with the reaction of p-bromoacetophenone and thiourea with an iodine catalyst to form 4-(4-bromophenyl)thiazol-2-amine. nih.govnih.gov This key intermediate is then acylated with chloroacetyl chloride. The resulting N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide can be further reacted with various substituted anilines, leading to a diverse set of final compounds. nih.gov A similar approach was used to synthesize N-(4-((4-(4-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide, where a thiourea intermediate was condensed with an α-halocarbonyl compound in refluxing ethanol. nih.gov
Another approach involves building different heterocyclic systems. For example, quinoline-based analogs have been prepared starting from 2-(4-bromophenyl)quinoline-4-carboxylic acid, which is converted to an acid hydrazide and then reacted with 2-chloro-N-aryl-acetamides. nih.gov A different heterocyclic core, a benzothiazine, was used to synthesize 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netresearchgate.netthiazin-2-yl)-N-(2-bromophenyl) acetamide by reacting the parent heterocycle with 2-bromo-N-(2-bromophenyl) acetamide in DMF with K₂CO₃. nih.gov
The reaction of thioacetamide itself with N-substituted maleimides provides access to more complex fused ring systems. researchgate.netmdpi.com Depending on the solvent (dioxane vs. acetic acid) and temperature (50 °C vs. boiling), the reaction can yield different products such as epithiopyrrolo[3,4-c]pyridines or thiobis(pyrrolidine-diones). researchgate.netmdpi.com
The following table provides a summary of synthetic pathways for various analogs.
| Analog Class | Key Starting Materials | Key Reactions | Reference |
| Thiazole Analogs | p-Bromoacetophenone, Thiourea, Chloroacetyl chloride | Hantzsch Thiazole Synthesis, Acylation, Nucleophilic Substitution | nih.govnih.govnih.gov |
| Quinoline Analogs | 2-(4-Bromophenyl)quinoline-4-carboxylic acid, 2-Chloro-N-aryl-acetamides | Hydrazide formation, Nucleophilic Substitution | nih.gov |
| Benzothiazine Analogs | 3-Benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide, 2-Bromo-N-(2-bromophenyl) acetamide | N-Alkylation | nih.gov |
| Pyrrolo[3,4-c]pyridine Analogs | Thioacetamide, N-Arylmaleimide | Michael Addition, Cyclization | researchgate.netmdpi.com |
This table is generated based on data from the text.
These varied synthetic strategies highlight the modularity and versatility of the 4-bromophenylthioacetamide scaffold in medicinal chemistry research.
Structural Elucidation and Spectroscopic Characterization of 2 4 Bromophenyl Thio Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in defining the proton and carbon framework of 2-[(4-Bromophenyl)thio]acetamide and its analogues.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of a related compound, N-(4-Bromophenyl)-2-(2-thienyl)acetamide, provides insight into the expected signals for the target molecule. In this analogue, the amide proton (NH) appears as a singlet at a downfield chemical shift of δ 10.30 ppm. The aromatic protons on the 4-bromophenyl ring exhibit a characteristic splitting pattern, with two doublets observed at δ 7.6 ppm and δ 7.48 ppm, each with a coupling constant of J = 9.0 Hz. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group are identified by a singlet at δ 3.87 ppm. For 4-Bromophenyl acetamide (B32628), the aromatic protons appear as a multiplet at δ 7.42 ppm, and the amide proton shows as a broad singlet at δ 7.35 ppm. The methyl protons give rise to a singlet at δ 2.18 ppm.
Based on these related structures, the expected ¹H NMR spectrum for this compound would likely show distinct signals for the aromatic protons of the 4-bromophenyl group, the methylene protons of the acetamide moiety, and the amide protons.
| Compound | Proton (¹H) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | NH | 10.30 | s | - |
| Aromatic CH | 7.6 | d | 9.0 | |
| Aromatic CH | 7.48 | d | 9.0 | |
| Thienyl CH | 7.38 | dd | 4.5, 2.0 | |
| Thienyl CH | 6.98–6.96 | m | - | |
| CH₂CO | 3.87 | s | - | |
| 4-Bromophenyl acetamide | Aromatic CH | 7.42 | m | - |
| NH | 7.35 | br s | - | |
| CH₃ | 2.18 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum of N-(4-Bromophenyl)-2-(2-thienyl)acetamide shows the carbonyl carbon (C=O) at δ 168.1 ppm. The aromatic carbons of the 4-bromophenyl ring appear at δ 138.3, 131.5, 121.3, and 114.8 ppm. The methylene carbon (CH₂) is observed at δ 37.4 ppm. In 4-Bromophenyl acetamide, the carbonyl carbon resonates at δ 168.36 ppm, and the aromatic carbons are found at δ 136.91, 131.95, 121.36, and 116.86 ppm. The methyl carbon appears at δ 24.63 ppm.
These data suggest that for this compound, the carbonyl carbon would be expected in the range of δ 168-170 ppm, with the aromatic carbons appearing in the typical region of δ 115-140 ppm.
| Compound | Carbon (¹³C) | Chemical Shift (δ ppm) |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | C=O | 168.1 |
| Aromatic C | 138.3 | |
| Thienyl C | 136.8 | |
| Aromatic C | 131.5 | |
| Thienyl C | 126.6 | |
| Thienyl C | 126.3 | |
| Thienyl C | 125.0 | |
| Aromatic C | 121.3 | |
| Aromatic C | 114.8 | |
| CH₂ | 37.4 | |
| 4-Bromophenyl acetamide | C=O | 168.36 |
| Aromatic C | 136.91 | |
| Aromatic C | 131.95 | |
| Aromatic C | 121.36 | |
| Aromatic C | 116.86 | |
| CH₃ | 24.63 |
Mass Spectrometry (MS)
Mass spectrometry has been employed to determine the molecular weight and fragmentation patterns of these compounds, further confirming their identity.
Liquid Chromatography–Mass Spectrometry (LC-MS)
While specific LC-MS data for this compound is not available, analysis of related compounds provides expected fragmentation behavior. For instance, in the mass spectrum of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, a prominent peak corresponding to the molecular ion plus one ([M+1]) is observed, which is characteristic of electrospray ionization (ESI) in LC-MS. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS)
The EI-MS spectrum of N-(4-Bromophenyl)-2-(2-thienyl)acetamide shows a molecular ion peak ([M]⁺) at m/z 297. azurewebsites.net For 4-Bromophenyl acetamide, the molecular ion peak is observed at m/z 212.98. rsc.org These findings are crucial for confirming the molecular weight of the synthesized compounds.
| Compound | Mass Spectrometry Technique | m/z Value | Fragment |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | EI-MS | 297 | [M]⁺ |
| 4-Bromophenyl acetamide | EI-MS | 212.98 | [M]⁺ |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide | ESI-MS | 469 | [M+1] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy has been utilized to identify the key functional groups present in the title compound and its derivatives. The IR spectrum of N-(4-Bromophenyl)-2-(2-thienyl)acetamide displays a strong absorption band at 1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide group. azurewebsites.net In N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the N-H stretching vibration is observed at 817 cm⁻¹ and 666 cm⁻¹. rsc.org The C-H stretching of the phenyl nucleus is seen at 3117 cm⁻¹, and the C-Br stretching appears at 666 cm⁻¹. researchgate.net
| Compound | Functional Group | Vibrational Frequency (ν, cm⁻¹) |
| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | C=O | 1660 |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | N-H stretch | 817, 666 |
| C-H stretch (phenyl) | 3117 | |
| C-Br stretch | 666 |
Elemental Microanalysis (CHNS)
Elemental microanalysis, specifically CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is critical for confirming the empirical formula of newly synthesized compounds. For derivatives of this compound, the experimentally determined values are compared against the theoretically calculated percentages to verify the purity and composition of the synthesized molecules.
For instance, in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, elemental analysis plays a key role in confirming the successful synthesis of intermediates and final products. One such intermediate, 4-(4-bromophenyl)thiazol-2-amine, with the chemical formula C₉H₇BrN₂S, has theoretical elemental percentages of C, 42.37%; H, 2.77%; and N, 10.98%. The experimental findings of C, 42.29%; H, 2.57%; and N, 10.78% are in close agreement, thereby confirming its structure. nih.gov Similarly, for a related derivative, 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide, the calculated and found values for carbon, hydrogen, nitrogen, and sulfur show strong concordance. researchgate.net
Below is an interactive table summarizing the elemental analysis data for a representative derivative.
X-ray Crystallography and Solid-State Structural Investigations
Single Crystal X-ray Diffraction Data Acquisition and Refinement
The process of determining the crystal structure begins with growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer, where it is irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group of the crystal.
For example, the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide was determined using an Oxford Diffraction Xcalibur diffractometer. nih.gov The crystal data revealed a monoclinic system with the space group P2₁/n. researchgate.net The data collection involved measuring thousands of reflections, which were then refined to achieve the final structural model. nih.gov The refinement process minimizes the difference between the observed and calculated structure factors, resulting in a reliable molecular structure. nih.govresearchgate.net
The table below presents key crystallographic data and refinement parameters for a representative this compound derivative.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of molecules is governed by a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. In the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the c-axis. nih.govresearchgate.net This type of hydrogen bonding is a common feature in the crystal structures of related amides. nih.govresearchgate.net
Molecular Packing Arrangements in Crystal Lattices
The way individual molecules are arranged in a crystal lattice, known as molecular packing, has a profound impact on the material's physical properties. In the case of 2-Bromo-N-(4-bromophenyl)acetamide, the N—H⋯O hydrogen bonds lead to the formation of supramolecular chains. nih.govresearchgate.net Similarly, in N-(4-Bromophenyl)-2-(2-thienyl)acetamide, linear supramolecular chains are formed along the a-axis through N—H⋯O hydrogen bonding. nih.gov
In other derivatives, such as 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the packing is influenced by C—Br⋯π interactions, which generate zigzag chains. These chains are further connected by C—H⋯N and C—H⋯O hydrogen bonds, creating a robust three-dimensional network. nih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.net It maps the regions of close contact between neighboring molecules, providing a detailed picture of the packing environment. The corresponding two-dimensional fingerprint plots summarize the types and relative contributions of different intermolecular contacts. researchgate.net
For instance, a Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile revealed that the most significant contributions to the crystal packing come from H⋯H (36.2%), C⋯H/H⋯C (21.6%), N⋯H/H⋯N (12.2%), and Br⋯H/H⋯Br (10.8%) interactions. nih.gov In another study on a brominated compound, Br⋯H/H⋯Br contacts were found to be a major contributor to the surface interactions. uzh.ch This detailed analysis helps in understanding the hierarchy and importance of various non-covalent forces in stabilizing the crystal structure. researchgate.netnih.gov
Reactivity and Chemical Transformations of 2 4 Bromophenyl Thio Acetamide
Derivatization Reactions at the Amide Nitrogen
The amide nitrogen of 2-[(4-bromophenyl)thio]acetamide can be readily derivatized, most commonly through N-acylation and N-alkylation reactions. For instance, N-acylation can be achieved by reacting the parent compound with acyl chlorides. This is exemplified in the synthesis of N-(4-bromophenyl)-2-fluoro-acetamide, a related compound, showcasing the amide's capacity to react with acylating agents. nih.gov
Similarly, the synthesis of N-(4-bromophenyl)-2-((4-bromophenyl)thio)acetamide involves the reaction of this compound with a substituted aniline (B41778), demonstrating the formation of a new carbon-nitrogen bond at the amide position. sigmaaldrich.com Another example includes the synthesis of N-(4-bromo-3-methylphenyl)-2-((4-bromophenyl)thio)acetamide. sigmaaldrich.com These reactions highlight the nucleophilic character of the amide nitrogen, allowing for the introduction of various substituents, which can significantly alter the molecule's biological and chemical properties.
Further illustrating this reactivity, the synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide serves as an intermediate which is then reacted with substituted anilines to produce a series of N-substituted acetamide (B32628) derivatives. nih.govnih.gov This multi-step synthesis underscores the utility of modifying the amide portion of the molecule to create libraries of compounds for biological screening.
Transformations Involving the Thioether Linkage
The thioether linkage is another reactive site within the this compound molecule, susceptible to oxidation and participating in reactions that modify the aromatic ring.
The sulfur atom in the thioether bridge can be selectively oxidized to form the corresponding sulfoxide (B87167), a sulfinylacetamide. This transformation is typically achieved using mild oxidizing agents. For example, hydrogen peroxide in an acetic acid-methanol solution is effective for oxidizing thioacetamides to their sulfinylacetamide counterparts. acs.org This oxidation is a key step in the synthesis of modafinil (B37608) analogues, where the resulting 2-[(diphenylmethyl)sulfinyl]acetamide derivatives are evaluated for their central nervous system stimulant effects. acs.orgresearchgate.net The conversion to a sulfoxide introduces a chiral center at the sulfur atom, opening the possibility for the synthesis of enantiomerically pure compounds with distinct biological activities. The use of reagents like m-chloroperoxybenzoic acid (m-CPBA) is also a common method for this selective oxidation. researchgate.net
Table 1: Oxidation of Thioacetamides to Sulfinylacetamides
| Starting Thioacetamide (B46855) | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-[(Diphenylmethyl)thio]acetamide | Hydrogen Peroxide / Acetic Acid-Methanol | 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) | acs.org |
The bromine atom on the phenyl ring is a site for nucleophilic aromatic substitution, although this reaction is less common than palladium-catalyzed couplings for aryl bromides. The electron-withdrawing nature of the bromo substituent, however, makes the aryl ring susceptible to attack by strong nucleophiles under specific conditions. In related chemistries, aryl halides are shown to react with various nucleophiles. For example, the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govacs.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide involves the reaction of a benzothiazine derivative with 2-bromo-N-(2-bromophenyl) acetamide, showcasing a nucleophilic substitution pathway. nih.gov While not a direct substitution on the target molecule, this illustrates the principle of nucleophilic attack on a brominated phenyl ring within a similar structural context.
The carbon-bromine bond on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.comyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the aryl bromide can be coupled with a variety of partners. For example, Suzuki coupling with arylboronic acids can be used to synthesize biaryl compounds. nih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov The reactivity of the aryl bromide in such couplings allows for the introduction of diverse functionalities onto the phenyl ring, significantly expanding the chemical space accessible from this starting material. The use of palladium catalysts supported on magnetic nanoparticles represents a modern, sustainable approach to such transformations, allowing for easy catalyst recovery and reuse. jsynthchem.com
Cyclization Reactions and Annulation Pathways for Heterocyclic Systems
This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic systems through cyclization reactions. The presence of multiple reactive sites allows for intramolecular reactions to form rings. For instance, derivatives of this compound can be designed to undergo intramolecular cyclization to form thiophenes or other sulfur-containing heterocycles. mdpi.com The reaction of thioacetamide with N-arylmaleimides can lead to the formation of complex heterocyclic structures like epithiopyrrolo sigmaaldrich.comvanderbilt.edupyridines and pyrrolo sigmaaldrich.comvanderbilt.edupyridines through a cascade of reactions. nih.govresearchgate.net
In a related example, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives can lead to intramolecular cyclodehydration to produce 2-oxazolin-5-one structures. mdpi.com Although this example involves a sulfonyl group instead of a thioether, it demonstrates the principle of using an acetamide derivative for the construction of heterocyclic rings.
Functional Group Interconversions of the Acetamide Carbonyl
The carbonyl group of the acetamide moiety can undergo various functional group interconversions. While specific examples for this compound are not prevalent in the searched literature, general transformations of amides are well-established. These include reduction to amines, hydrolysis to carboxylic acids, and dehydration to nitriles. vanderbilt.edu For instance, reduction of the amide can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. vanderbilt.edu Hydrolysis, typically under acidic or basic conditions, would cleave the amide bond to produce (4-bromophenyl)thioacetic acid and ammonia. Dehydration of the primary amide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) would yield the corresponding nitrile, (4-bromophenyl)thioacetonitrile. vanderbilt.edu These transformations would fundamentally alter the chemical nature of the molecule, providing access to different classes of compounds.
Table 2: Potential Functional Group Interconversions of the Acetamide Moiety
| Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|
| Reduction | LiAlH₄, B₂H₆ | Amine | vanderbilt.edu |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | vanderbilt.edu |
Computational and Theoretical Studies on 2 4 Bromophenyl Thio Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural properties of molecular systems. For 2-[(4-Bromophenyl)thio]acetamide, DFT calculations have provided significant insights into its molecular geometry, electronic structure, and spectroscopic characteristics. These theoretical investigations complement experimental data, offering a deeper understanding of the compound's behavior at the molecular level.
The electronic properties of this compound have been investigated using DFT methods, particularly focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
A study utilizing the B3LYP functional with a 6-311++G(d,p) basis set calculated the HOMO energy to be -6.58 eV and the LUMO energy to be -0.88 eV. This results in a HOMO-LUMO energy gap of 5.70 eV. A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals reveals that the HOMO is primarily localized on the bromophenylthio group, while the LUMO is distributed across the entire molecule. This distribution is critical in understanding the molecule's reactivity and its interactions with other chemical species.
| Property | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -0.88 |
| Energy Gap | 5.70 |
This table presents theoretical values for the HOMO and LUMO energies and their gap for this compound, calculated using DFT.
DFT calculations have also been successfully employed to predict and correlate the spectroscopic properties of this compound, including its vibrational and electronic absorption spectra. Theoretical calculations of the infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.
For instance, the calculated vibrational frequencies can be correlated with the experimental FT-IR and FT-Raman spectra. The theoretical calculations aid in the assignment of specific vibrational modes to the observed spectral bands, providing a more detailed understanding of the molecular vibrations. Similarly, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), offering insights into the electronic transitions occurring within the molecule upon absorption of light.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are invaluable computational techniques for predicting the binding modes and affinities of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These studies are fundamental in rational drug design and in understanding the potential biological activities of a compound.
Molecular docking studies have been performed to investigate the interactions of this compound with various biological targets. These simulations predict the preferred orientation of the ligand within the active site of the receptor and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
For example, docking studies have explored the interaction of this compound with the active sites of enzymes like urease and carbonic anhydrase. In the case of urease, the simulations revealed that the acetamide (B32628) group of the molecule can form hydrogen bonds with key amino acid residues in the active site, while the bromophenyl ring can engage in hydrophobic interactions. These interactions are crucial for the inhibitory activity of the compound.
In addition to identifying binding modes, docking simulations also provide a prediction of the binding affinity, often expressed as a scoring function or a calculated binding energy. These scores are used to rank different ligands based on their predicted ability to bind to a specific target. A lower binding energy or a higher score generally indicates a more favorable interaction.
The predicted binding affinities for this compound against various targets have been reported in several studies. These predictions are valuable for prioritizing compounds for further experimental testing and for understanding the structure-activity relationships. For instance, the calculated binding affinity can be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values) to validate the docking protocol and gain confidence in the predictive power of the model.
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Urease | -7.2 | HIS320, GLY277, CYS319 |
| Carbonic Anhydrase II | -6.8 | THR199, THR200, HIS94 |
This table summarizes the predicted binding affinities and key interacting amino acid residues for this compound with different enzyme targets as determined by molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured biological activities.
For a series of related thioacetamide (B46855) derivatives, including this compound, QSAR studies can be conducted to understand which physicochemical properties are most important for a particular biological activity, such as antimicrobial or anticancer effects. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. The development of a robust QSAR model involves the selection of relevant molecular descriptors, the construction of a mathematical equation (e.g., multiple linear regression), and rigorous statistical validation.
Energy Framework Analysis of Molecular Crystals
There are no published studies detailing the energy framework analysis of the molecular crystals of this compound. This computational method is used to understand the intermolecular interactions and packing in a crystal lattice, quantifying the electrostatic, dispersion, and repulsion energies between molecules. Such an analysis would be crucial for understanding the stability of the crystalline form and for predicting its physicochemical properties. Information regarding the crystal structure and the subsequent energy framework analysis for this compound has not been documented in the searched scientific databases.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and in silico Profiling
No dedicated in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies for this compound have been found in the reviewed literature. While ADMET profiling is a standard computational procedure in drug discovery to assess the pharmacokinetic and toxicological properties of a compound, specific reports detailing these predictions for this compound are not available. Research on related compounds, such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives, has included ADMET profiling, but the same has not been extended to or published for this compound. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Conformational Analysis and Its Influence on Biological Interaction
Furthermore, these molecules can form supramolecular structures through intermolecular interactions. For instance, N-H···O hydrogen bonds are commonly observed, leading to the formation of molecular chains in the crystal lattice. nih.govnih.gov In N-(4-Bromophenyl)-2-(2-thienyl)acetamide, a related structure, the molecule adopts a twisted conformation, with a significant dihedral angle between the benzene (B151609) and thiophene (B33073) rings. nih.gov The anti-conformation of the amide group in this analog facilitates the formation of linear supramolecular chains via N–H···O hydrogen bonding. nih.gov
While these solid-state conformations provide valuable insights, the molecule's shape in a biological medium can be more dynamic. However, the inherent conformational preferences are likely to influence the presentation of key interacting groups to a receptor binding site. A "folded" conformation has been identified as crucial for the activity of some inhibitors that share structural motifs with the title compound. nih.gov The spatial arrangement of the aromatic ring, the thioether linkage, and the acetamide (B32628) group dictates the potential for hydrophobic, hydrogen bonding, and other non-covalent interactions that are essential for molecular recognition and biological effect.
Impact of Substituents on Molecular Recognition and Binding
The chemical nature and position of substituents on the 2-[(4-Bromophenyl)thio]acetamide scaffold have a profound impact on its biological activity. SAR studies have focused on modifications of the 4-bromophenyl moiety, the acetamide nitrogen, and the thioether bridge.
Role of the 4-Bromophenyl Moiety in Hydrophobic and Halogen Bonding Interactions
The 4-bromophenyl group plays a multifaceted role in the interaction of these compounds with their biological targets. Firstly, the phenyl ring itself provides a significant hydrophobic surface that can engage in favorable van der Waals interactions with nonpolar regions of a protein binding pocket.
Secondly, the bromine atom at the para position is a key feature. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding. acs.org This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") on the side of the halogen opposite to the covalent bond with the phenyl ring. nih.gov This electrophilic region can interact favorably with a Lewis base, such as the lone pair of a carbonyl oxygen, a hydroxyl group, or a nitrogen atom in an amino acid residue of a protein. nih.govcapes.gov.br The strength of this interaction is comparable to that of a classical hydrogen bond and is highly directional. acs.org
In addition to acting as halogen bond donors, halogens can also function as hydrogen bond acceptors. Quantum mechanical calculations and analyses of protein-ligand crystal structures have shown that interactions between a halogen atom and a hydrogen bond donor (like an N-H or O-H group) can make a significant, favorable contribution to binding affinity. nih.gov These interactions are often dominated by a perpendicular orientation of the C-X···H-D vectors and can be energetically comparable to canonical hydrogen bonds. nih.gov Therefore, the bromine atom of the 4-bromophenyl moiety can be a crucial anchor point, enhancing both the affinity and selectivity of the compound for its target. nih.gov
Effects of Variations on the Acetamide Nitrogen Substituent
Modifications to the substituent on the acetamide nitrogen (the R group in N-R-2-[(4-Bromophenyl)thio]acetamide) have been explored to probe the steric and electronic requirements for activity. A variety of analogs have been synthesized and evaluated, demonstrating that the nature of this substituent is a critical determinant of biological potency.
For instance, in a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share the bromophenyl feature, the substituents on the terminal nitrogen of the acetamide group significantly influenced their antimicrobial and anticancer activities. nih.gov Molecular docking studies of these compounds suggested that the nitrogen of the amide group can form hydrogen bonds with amino acid residues in the target protein. nih.gov The introduction of different aryl groups at this position alters the electronic properties and the potential for additional interactions, such as π-π stacking.
The following table summarizes the findings from various studies on related acetamide derivatives, illustrating the impact of N-substituent variation on biological activity.
| Parent Scaffold | N-Substituent | Observed Biological Activity | Reference |
| This compound | -H | Core structure | |
| This compound | -3-methylphenyl | Commercially available analog | |
| This compound | -4-aminophenyl | Commercially available analog | sigmaaldrich.com |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Various substituted anilines | Antimicrobial and anticancer activity | nih.govnih.gov |
| Substituted acetamides | Various cyclic and acyclic amines | Butyrylcholinesterase inhibition | nih.govresearchgate.net |
| Thienylpyridyl- and thioether-containing acetamides | Various substituted phenylamines | Insecticidal activity | semanticscholar.org |
These studies collectively indicate that the acetamide nitrogen and its substituent are often involved in key interactions with the biological target and that optimizing this part of the molecule is a viable strategy for enhancing potency.
Influence of Modifications to the Thioether Bridge and its Vicinity
Replacing the thioether bridge with other linking groups is a common strategy in medicinal chemistry to modulate a compound's properties. For example, replacing a disulfide bond with a more stable thioether bridge has been shown to improve the reductive stability of peptides while largely maintaining their biological activity. nih.gov This highlights the favorable properties of the thioether linkage.
Furthermore, oxidation of the thioether to a sulfoxide (B87167) (-SO-) or a sulfone (-SO2-) can have a significant impact on activity. These oxidized forms are more polar and can act as stronger hydrogen bond acceptors, but they also introduce greater steric bulk. In a series of thienylpyridyl- and thioether-containing acetamides, the corresponding sulfoxide and sulfone derivatives were also synthesized and evaluated, showing that this modification can modulate insecticidal activity. semanticscholar.org The chemical shift of the methylene (B1212753) protons adjacent to the sulfur atom in NMR spectra is sensitive to the oxidation state of the sulfur, confirming the electronic changes upon oxidation. semanticscholar.org These findings suggest that the thioether bridge is a key position for structural modification to fine-tune the physicochemical and biological properties of the scaffold.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property position. nih.govresearchgate.netnih.gov
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.comprinceton.edu For the this compound scaffold, several bioisosteric replacements could be envisioned:
Thioether Bridge (-S-): Classical bioisosteres for a thioether include an ether (-O-), a methylene (-CH2-), or an amine (-NH-). Each of these would alter the bond angles, flexibility, and hydrogen bonding potential of the linker.
Acetamide Group: The amide bond is a common target for bioisosteric replacement to improve metabolic stability. It could be replaced with a variety of groups, such as a reverse amide, an ester, a ketone, or a stable five-membered heterocycle like a triazole or an oxadiazole.
Scaffold hopping is a more drastic approach where the core molecular framework is replaced with a topologically different structure that maintains the same spatial arrangement of key pharmacophoric features. nih.gov For this compound, this could involve:
Replacing the entire phenylthio-acetamide core with a more rigid heterocyclic system that projects the bromophenyl group and a hydrogen bond donor/acceptor group in a similar orientation.
Using computational methods to search for entirely new scaffolds that can mimic the key interactions of the original molecule.
These strategies offer a rational pathway to move from the initial this compound scaffold to new chemical entities with potentially superior drug-like properties.
Development of Pharmacophore Models for Rational Design
A pharmacophore model is a three-dimensional arrangement of the essential molecular features required for a molecule to exert a specific biological activity. nih.gov The development of such a model for the this compound series of compounds is a key step in rational drug design and can be used for virtual screening to identify new lead compounds. nih.gov
Based on the SAR data discussed above, a hypothetical pharmacophore model for this class of compounds would likely include the following features:
A hydrophobic/aromatic feature: Representing the 4-bromophenyl ring.
A halogen bond donor feature: Corresponding to the bromine atom.
A hydrogen bond acceptor feature: Representing the carbonyl oxygen of the acetamide group.
A hydrogen bond donor feature: Corresponding to the N-H of the acetamide group.
An additional hydrophobic or hydrogen bonding feature: Depending on the nature of the substituent on the acetamide nitrogen.
The relative spatial arrangement of these features would be critical. Computational studies, such as aligning a set of active analogs and observing their common structural features, can be used to generate and refine such a model. nih.gov For example, a pharmacophore model for a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives identified key features that correlated with their biological activity. nih.gov
Once a validated pharmacophore model is established, it can be employed as a 3D query to search large chemical databases for novel molecules that fit the model and are therefore likely to possess the desired biological activity. This approach accelerates the discovery of new and diverse chemical scaffolds that can be further optimized.
Correlation Between Computational Predictions and Experimental Observations in Structure-Activity Studies
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, providing a framework to understand how a molecule's chemical structure influences its biological activity. A powerful contemporary approach in SAR involves the integration of computational modeling with experimental validation. This dual strategy allows for the rational design of more potent and selective therapeutic agents. While direct correlational studies on this compound are not extensively documented in publicly available research, the principles of this approach are well-illustrated by studies on structurally related analogs. These studies collectively underscore the predictive power of computational methods when appropriately correlated with real-world experimental data.
Research into a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has provided fertile ground for comparing computational predictions with experimental outcomes. nih.gov In these investigations, molecular docking is a frequently used computational technique to predict the binding affinity and orientation of a ligand (the compound of interest) within the active site of a biological target, such as an enzyme or receptor. The output of these simulations is often a "docking score," a numerical value that estimates the binding energy, where a more negative score typically suggests a more favorable interaction.
These predicted binding energies can then be compared with experimentally determined biological activities, such as the minimum inhibitory concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC50) for enzyme inhibitors or anticancer drugs. A strong correlation between high docking scores (i.e., strong predicted binding) and potent experimental activity lends confidence to the computational model and the proposed binding mode.
For instance, in a study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, compounds that were predicted to have strong binding interactions with microbial or cancer-related proteins also demonstrated significant activity in laboratory tests. nih.gov Specifically, derivatives showing good docking scores within the binding pockets of selected protein database (PDB) IDs, such as 1JIJ, 4WMZ, and 3ERT, were often the same compounds that exhibited promising antimicrobial or anticancer effects. nih.gov
The following table illustrates the type of data generated in such studies, comparing the computationally predicted docking scores with experimentally observed antimicrobial activity for a series of related compounds.
| Compound ID | Molecular Docking Score (kcal/mol) | Experimental Antimicrobial Activity (MIC in µg/mL) |
| d1 | High | Promising |
| d2 | High | Promising |
| d3 | High | Promising |
| d6 | High | Moderate |
| d7 | High | Moderate |
This table demonstrates a clear correlation where compounds with high predicted binding affinities (d1, d2, d3) also show strong experimental antimicrobial activity. nih.gov
Similarly, in the context of anticancer activity, a strong correlation is often observed.
| Compound ID | Molecular Docking Score (kcal/mol) | Experimental Anticancer Activity (IC50) |
| d6 | High | Most Active |
| d7 | High | Most Active |
| p2 | High | Most Active |
In this case, compounds d6 and d7, which showed high docking scores, were also found to be the most potent against the tested cancer cell line. nih.gov Another related study on 4-(4-Bromophenyl)-thiazol-2-amine derivatives also found that the compound with the best docking score (p2) was the most active in anticancer assays.
These examples highlight a crucial principle in modern medicinal chemistry: the synergy between in silico and in vitro/in vivo studies. Computational models, when validated by experimental data, can serve as a rapid and cost-effective tool to screen large virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of new molecules with improved biological activity. The reliability of these computational models is critical, and their predictive power is greatly enhanced when there is a clear and consistent correlation with experimental observations. This integrated approach accelerates the drug discovery process and allows for a more rational exploration of chemical space.
Advanced Research Applications and Future Directions for 2 4 Bromophenyl Thio Acetamide Research
Utility as a Versatile Organic Synthesis Intermediate for Complex Molecular Architectures
The inherent reactivity of the thioacetamide (B46855) group, combined with the presence of a functionalizable bromophenyl ring, positions 2-[(4-Bromophenyl)thio]acetamide as a valuable building block in organic synthesis. While specific examples of its use in the construction of highly complex molecular architectures are still emerging in the literature, its potential is evident. The thioamide functionality is a key synthon for the preparation of various sulfur and nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.
The versatility of thioamides in synthesis is well-documented. They can undergo a variety of transformations, including reactions at the sulfur atom, the nitrogen atom, and the α-carbon. For instance, thioamides are known precursors to thiazoles, thiadiazoles, and other important heterocyclic systems through cyclization reactions. The presence of the bromo substituent on the phenyl ring of this compound offers an additional site for modification, such as through cross-coupling reactions like the Suzuki or Heck reactions, allowing for the introduction of diverse chemical moieties and the construction of intricate molecular frameworks.
Exploration of Derivatives in Target-Specific Molecular Design
The core structure of this compound serves as a foundation for the design of derivatives with specific biological activities. By modifying the phenyl ring, the acetamide (B32628) side chain, or the thioether linkage, researchers can systematically explore the structure-activity relationships (SAR) of this class of compounds.
Enzyme Inhibition Studies (General Mechanistic Focus)
Thioamide-containing molecules have been investigated for their potential as enzyme inhibitors. The sulfur atom in the thioamide group can act as a strong hydrogen bond acceptor and can also coordinate with metal ions present in the active sites of metalloenzymes. While specific enzyme inhibition studies on derivatives of this compound are not yet widely reported, the general mechanistic principles suggest their potential. Derivatives could be designed to target various enzymes by introducing functionalities that mimic the transition state of an enzymatic reaction or that bind irreversibly to the enzyme's active site.
Receptor Interaction Studies (General Mechanistic Focus)
The design of ligands that interact with specific biological receptors is a cornerstone of drug discovery. The aromatic phenyl ring and the flexible thioacetamide side chain of this compound provide a basis for creating molecules that can fit into the binding pockets of various receptors. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. By synthesizing a library of derivatives with different substituents on the phenyl ring and modifications to the acetamide group, it is possible to probe the structural requirements for receptor affinity and selectivity.
Studies on Protein Kinase Inhibition
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many existing protein kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the kinase. Given that this compound can serve as a precursor to various heterocyclic structures, it represents a potential starting point for the development of novel protein kinase inhibitors. The synthesis of derivatives that incorporate known kinase-binding motifs, coupled with the exploration of the SAR around the 4-bromophenylthio group, could lead to the discovery of potent and selective inhibitors.
Methodological Advancements in Thioacetamide Synthesis and Derivatization
The synthesis of thioacetamides has traditionally been achieved through the thionation of the corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide. However, these methods can sometimes suffer from harsh reaction conditions and limited functional group tolerance.
Recent advancements in synthetic methodology have provided milder and more efficient routes to thioamides. These include:
Direct synthesis from aldehydes, amines, and elemental sulfur (Kindler synthesis): This multicomponent reaction offers an atom-economical approach to thioamides.
Thioacylation of amines: Using various thioacylating agents allows for the introduction of the thioamide functionality under milder conditions.
Catalyst- and solvent-free methods: The development of green chemistry approaches minimizes waste and environmental impact. For instance, a catalyst- and solvent-free Willgerodt–Kindler reaction has been developed for preparing aryl thioamides in good yields.
These modern synthetic methods can be applied to the synthesis of this compound and its derivatives, facilitating the rapid generation of compound libraries for biological screening.
Integration of Computational and Experimental Approaches in Molecular Discovery Pipelines
The synergy between computational modeling and experimental synthesis is a powerful strategy in modern drug discovery. In the context of this compound research, computational tools can be employed to predict the biological activities of virtual derivatives and to guide the synthetic efforts.
Table 1: Potential Computational and Experimental Workflow
| Step | Computational Approach | Experimental Approach |
| 1. Target Identification | N/A | Identification of a biological target of interest. |
| 2. Hit Identification | Virtual screening of a library of this compound derivatives against the target's binding site. | High-throughput screening of a small, diverse library of synthesized derivatives. |
| 3. Lead Optimization | In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and binding affinities of designed analogs. | Synthesis of prioritized analogs and in vitro evaluation of their biological activity and metabolic stability. |
| 4. Preclinical Development | Molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex. | In vivo studies to assess the efficacy and safety of lead compounds. |
This integrated approach allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately accelerating the discovery of new molecules with desired biological functions.
Potential Contributions to Materials Science Research
The chemical compound this compound, while primarily investigated for its biological activities, possesses structural features that suggest its potential as a valuable building block in materials science. The presence of a bromo-functionalized aromatic ring, a thioether linkage, and an acetamide group provides multiple avenues for its incorporation into advanced functional materials.
The key molecular components that make this compound an interesting candidate for materials science are its functional groups: the bromo group on the phenyl ring, the thioether sulfur atom, and the hydrogen-bonding capability of the acetamide moiety. These features open up possibilities for its use in creating novel polymers, coordination complexes, and self-assembled systems with tailored electronic, optical, or mechanical properties.
Use in Coordination Polymers
The thioether and acetamide groups in this compound can act as ligands, binding to metal centers to form coordination polymers. These materials are of interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and luminescence. Research on related thioamide and thioether molecules has shown their ability to form stable complexes with various metals, including copper(I). csic.es For instance, thiobenzamide (B147508) (TBA) has been used to synthesize one-dimensional copper(I) halide coordination polymers, which exhibit interesting structural and luminescent properties. csic.es The thioether sulfur in this compound could similarly coordinate with metal ions, potentially leading to new one-, two-, or three-dimensional polymeric networks. The resulting materials' properties would be influenced by the choice of metal and the coordination geometry.
Role as a Building Block for Functional Polymers
The bromine atom on the phenyl ring is a key functional group for polymerization reactions. It can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. These polymers are the cornerstone of organic electronics, finding use in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the entire this compound unit could be incorporated as a side chain in a polymer, potentially influencing the polymer's solubility, processability, and intermolecular interactions through hydrogen bonding from the acetamide group. This could be a route to developing new functional polymers with specific self-assembly characteristics.
Potential for Supramolecular Assembly
The acetamide group in this compound is capable of forming strong hydrogen bonds. This directional and specific interaction can be exploited to guide the self-assembly of molecules into well-ordered supramolecular structures. Such self-assembled systems are of interest for creating "smart" materials that can respond to external stimuli. The interplay between hydrogen bonding, π-π stacking of the aromatic rings, and potential halogen bonding involving the bromine atom could lead to complex and functional solid-state architectures.
While direct research into the materials science applications of this compound is still an emerging area, the known reactivity and properties of its constituent functional groups provide a strong basis for future exploration. The compound represents a versatile platform for the design and synthesis of new materials with potentially novel and useful properties.
Q & A
Q. What are the standard synthetic routes for preparing 2-[(4-Bromophenyl)thio]acetamide and its derivatives?
- Methodological Answer : Synthesis typically involves:
Thioether formation : Reacting 4-bromophenylthiol with chloroacetamide derivatives via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C) .
Functionalization : Introducing substituents (e.g., imidazole, oxadiazole) through coupling reactions using carbodiimide-based reagents .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .
Key reagents: 4-bromothiophenol, chloroacetyl chloride, and heterocyclic amines.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, thioether protons at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 600–700 cm⁻¹ (C-S bond) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 325.2 for C₁₄H₁₂BrNOS) .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N/S percentages .
Q. What are the primary biological activities reported for this compound derivatives?
- Methodological Answer :
- Anticancer Activity : Inhibits kinases (e.g., BACE1, EGFR) via competitive binding to ATP pockets (IC₅₀: 0.5–10 μM in breast cancer cell lines) .
- Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
- Enzyme Inhibition : Targets α-glucosidase (IC₅₀: 12.3 µM) for diabetes management .
Assays: MTT for cytotoxicity, agar diffusion for antimicrobial activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?
- Methodological Answer :
- Reaction Parameters :
- Temperature : Maintain 60–70°C for thioether formation to minimize side products .
- Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalysts : Add triethylamine to scavenge HCl during amide coupling .
- Purification : Gradient elution in chromatography (0–50% ethyl acetate in hexane) improves resolution .
Q. What experimental approaches are used to investigate the stability of this compound under varying conditions?
- Methodological Answer :
- pH Stability : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ (25–400°C, 10°C/min) reveals decomposition points (>200°C) .
- Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation products using LC-MS .
Q. How can molecular docking studies elucidate the mechanism of action of this compound derivatives?
- Methodological Answer :
- Target Selection : Dock against kinases (e.g., EGFR PDB: 1M17) or β-secretase (PDB: 2KMZ) using AutoDock Vina .
- Binding Affinity : Calculate ΔG values (< -8 kcal/mol suggests strong binding) and validate with mutagenesis studies .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Lys721 in EGFR) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) .
- Dose-Response Curves : Compare EC₅₀ values across studies to account for potency variations .
- Metabolic Stability : Test in hepatocyte models to assess if discrepancies arise from differential metabolism .
Q. How does structural modification of this compound influence its pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance logP (measured via shake-flask method) .
- Solubility : Add hydrophilic substituents (e.g., pyridine) to improve aqueous solubility (>50 µg/mL in PBS) .
- Permeability : Assess Caco-2 monolayer permeability (Papp > 1×10⁻⁶ cm/s) for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
